

## Acelarin Clinical Trials: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for **Acelarin** (NUC-1031), a novel nucleotide analog, and compares its performance against established alternative treatments in biliary tract cancer, pancreatic cancer, and platinum-resistant ovarian cancer.

### **Executive Summary**

Acelarin, a ProTide transformation of gemcitabine, was developed to overcome key mechanisms of cancer resistance to gemcitabine. Clinical trials have explored its efficacy and safety in several solid tumors. Notably, the Phase III NuTide:121 study in advanced biliary tract cancer was terminated early as it did not demonstrate a significant overall survival benefit over the standard of care, despite a higher objective response rate.[1] Similarly, the Phase III ACELARATE trial in metastatic pancreatic cancer and the Phase II PRO-105 trial in platinum-resistant ovarian cancer were also discontinued. This guide presents the available data from these trials in a comparative format to inform future research and development in these challenging therapeutic areas.

# Comparative Efficacy and Safety of Acelarin and Alternatives



The following tables summarize the quantitative data from key clinical trials of **Acelarin** and its comparators.

### **Advanced Biliary Tract Cancer**

Table 1: Comparison of Acelarin and Gemcitabine + Cisplatin in Advanced Biliary Tract Cancer

| Endpoint                        | Acelarin + Cisplatin<br>(NuTide:121, Phase III) | Gemcitabine + Cisplatin<br>(Standard of Care) |
|---------------------------------|-------------------------------------------------|-----------------------------------------------|
| Primary Endpoint                |                                                 |                                               |
| Overall Survival (OS)           | Did not show benefit over control               | Median: ~11.7 months                          |
| Objective Response Rate (ORR)   | Higher than control arm                         | ~26%                                          |
| Secondary Endpoints             |                                                 |                                               |
| Progression-Free Survival (PFS) | Data not fully available                        | Median: ~8.0 months                           |
| Safety and Tolerability         | Generally well-tolerated                        | Manageable toxicities                         |

Data for NuTide:121 is based on interim analysis leading to trial termination.[1] Standard of care data is derived from historical controls and meta-analyses.[2][3][4][5][6]

#### **Metastatic Pancreatic Cancer**

Table 2: Comparison of Acelarin and Standard of Care in Metastatic Pancreatic Cancer



| Endpoint                           | Acelarin<br>(ACELARATE,<br>Phase III)      | FOLFIRINOX                           | Gemcitabine + nab-<br>Paclitaxel            |
|------------------------------------|--------------------------------------------|--------------------------------------|---------------------------------------------|
| Primary Endpoint                   |                                            |                                      |                                             |
| Overall Survival (OS)              | Trial suspended, data not mature           | Median: ~11.1 months                 | Median: ~8.5 months                         |
| Secondary Endpoints                |                                            |                                      |                                             |
| Progression-Free<br>Survival (PFS) | Data not mature                            | Median: ~6.4 months                  | Median: ~5.5 months                         |
| Objective Response<br>Rate (ORR)   | Data not mature                            | ~31.6%                               | ~23%                                        |
| Safety and Tolerability            | Generally well-<br>tolerated in Phase I/II | Higher rates of grade 3/4 toxicities | Notable rates of neutropenia and neuropathy |

ACELARATE trial was suspended before completion.[7][8][9][10] Comparator data is from pivotal trials and meta-analyses.[11][12][13][14][15][16][17][18][19]

#### **Platinum-Resistant Ovarian Cancer**

Table 3: Comparison of **Acelarin** and Single-Agent Chemotherapy in Platinum-Resistant Ovarian Cancer



| Endpoint                      | Acelarin (PRO-105, Phase<br>II)       | Single-Agent<br>Chemotherapy (e.g.,<br>Paclitaxel, Doxorubicin) |
|-------------------------------|---------------------------------------|-----------------------------------------------------------------|
| Efficacy                      |                                       |                                                                 |
| Objective Response Rate (ORR) | 13% (in patients receiving ≥2 cycles) | 10-15%                                                          |
| Disease Control Rate (DCR)    | 83% (in patients receiving ≥2 cycles) | Varies by agent                                                 |
| Safety and Tolerability       | Generally well-tolerated              | Agent-specific toxicities                                       |

PRO-105 was a single-arm study; comparison is with historical data for standard treatments. [20][21][22]

# Experimental Protocols Acelarin Clinical Trial Protocols

NuTide:121 (Advanced Biliary Tract Cancer):

- Study Design: A Phase III, open-label, randomized study.
- Patient Population: Previously untreated patients with locally advanced or metastatic biliary tract cancer.
- Treatment Arms:
  - Arm A: Acelarin (725 mg/m²) + Cisplatin (25 mg/m²) administered intravenously on days 1 and 8 of a 21-day cycle.
  - Arm B: Gemcitabine (1000 mg/m²) + Cisplatin (25 mg/m²) administered intravenously on days 1 and 8 of a 21-day cycle.
- Primary Endpoints: Overall Survival (OS) and Objective Response Rate (ORR).
- Status: Terminated due to futility for OS benefit.[1][23]



#### ACELARATE (Metastatic Pancreatic Cancer):

- Study Design: A Phase III, open-label, multicenter, randomized study.
- Patient Population: Patients with metastatic pancreatic carcinoma unsuitable for combination chemotherapy.
- Treatment Arms:
  - Experimental Arm: Acelarin (825 mg/m²) administered intravenously on days 1, 8, and 15 of a 28-day cycle.
  - Control Arm: Gemcitabine (1000 mg/m²) administered intravenously on days 1, 8, and 15 of a 28-day cycle.
- Primary Endpoint: Overall Survival (OS).
- Status: Suspended.[7][8][24][9][10]

PRO-105 (Platinum-Resistant Ovarian Cancer):

- Study Design: A Phase II, open-label, single-arm study.
- Patient Population: Patients with platinum-resistant ovarian cancer.
- Treatment: Acelarin administered as a single agent.
- Primary Endpoint: To evaluate the efficacy and safety of **Acelarin**.
- Status: Discontinued.[20]

#### **Standard of Care Treatment Protocols**

- Gemcitabine + Cisplatin for Biliary Tract Cancer: Gemcitabine (1000 mg/m²) and Cisplatin (25 mg/m²) are administered intravenously on days 1 and 8 of a 21-day cycle.[2][3]
- FOLFIRINOX for Pancreatic Cancer: A combination of oxaliplatin, irinotecan, leucovorin, and 5-fluorouracil administered in a 14-day cycle.[12][16][17]



- Gemcitabine + nab-Paclitaxel for Pancreatic Cancer: nab-Paclitaxel (125 mg/m²) followed by gemcitabine (1000 mg/m²) administered on days 1, 8, and 15 of a 28-day cycle.[11][14][15]
   [19]
- Single-Agent Chemotherapy for Platinum-Resistant Ovarian Cancer: Various agents such as paclitaxel, pegylated liposomal doxorubicin, or topotecan are used, with dosing schedules varying by agent.[21][22]

# Signaling Pathways and Experimental Workflows Acelarin and Gemcitabine Mechanism of Action

**Acelarin** is a ProTide designed to overcome the resistance mechanisms that limit the efficacy of gemcitabine. The diagram below illustrates the intracellular activation pathways of both drugs.





Click to download full resolution via product page

Caption: Intracellular activation of Acelarin and Gemcitabine.



Check Availability & Pricing

### **Standard Oncology Clinical Trial Workflow**

The following diagram outlines a typical workflow for a clinical trial of a new oncology drug, from patient screening to data analysis.





Click to download full resolution via product page

Caption: Typical workflow of a randomized oncology clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. targetedonc.com [targetedonc.com]
- 2. Gemcitabine Plus Cisplatin for Advanced Biliary Tract Cancer: A Systematic Review -PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gemcitabine Plus Cisplatin for Advanced Biliary Tract Cancer: A Systematic Review [ecrt.org]
- 5. Efficacy and safety of gemcitabine-based chemotherapies in biliary tract cancer: A metaanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gemcitabine Plus Cisplatin for Advanced Biliary Tract Cancer: A Systematic Review PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ASCO American Society of Clinical Oncology [asco.org]
- 8. LCTC Research [lctc.org.uk]
- 9. isrctn.com [isrctn.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Meta-analysis of gemcitabine plus nab-paclitaxel combined with targeted agents in the treatment of metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Meta-analysis and indirect treatment comparison of modified FOLFIRINOX and gemcitabine plus nab-paclitaxel as first-line chemotherapy in advanced pancreatic cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Nab-paclitaxel plus gemcitabine as first-line treatment for advanced pancreatic cancer: a systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]







- 17. The role of FOLFIRINOX in metastatic pancreatic cancer: a meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The efficacy and safety of Nab-paclitaxel plus gemcitabine versus mFOLFIRINOX in the first-line treatment of metastatic pancreatic cancer: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nab-Paclitaxel Plus Gemcitabine for Metastatic Pancreatic Cancer NCI [cancer.gov]
- 20. researchamerica.org [researchamerica.org]
- 21. Comparative effectiveness and safety of treatment regimens for recurrent advanced ovarian cancer: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efficacy and safety of apatinib in the treatment of patients with platinum-resistant ovarian cancer: A systematic review and network meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cancernetwork.com [cancernetwork.com]
- 24. hra.nhs.uk [hra.nhs.uk]
- To cite this document: BenchChem. [Acelarin Clinical Trials: A Comparative Meta-Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665416#meta-analysis-of-acelarin-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com